6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
CAS No.: 120934-16-9
Cat. No.: VC20832499
Molecular Formula: C8H2ClF4NO4
Molecular Weight: 287.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120934-16-9 |
|---|---|
| Molecular Formula | C8H2ClF4NO4 |
| Molecular Weight | 287.55 g/mol |
| IUPAC Name | 6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine |
| Standard InChI | InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H |
| Standard InChI Key | KLDBRLFSXANELD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] |
Introduction
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a complex organic compound with the chemical formula C8H2ClF4NO4. It belongs to the benzodioxene class of compounds, which are known for their diverse applications in chemistry and pharmacology. This compound is characterized by its unique structure, featuring chlorine, fluorine, and nitro groups attached to a benzodioxene ring.
Chemical Formula and CAS Number
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Chemical Formula: C8H2ClF4NO4
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CAS Number: 120934-16-9
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Molecular Weight: 287.55 g/mol
Structural Features
The compound contains a 1,4-benzodioxene backbone with tetrafluorination at positions 2 and 3, a chlorine atom at position 6, and a nitro group at position 7. This arrangement of functional groups contributes to its chemical and physical properties.
Synthesis and Preparation
The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step reactions starting from simpler benzodioxene derivatives. The process may include fluorination, chlorination, and nitration steps, each requiring specific conditions and reagents to achieve the desired substitution pattern.
Biological and Chemical Applications
While specific biological applications of this compound are not widely documented, compounds with similar structures have been explored for their potential in pharmaceuticals and as intermediates in organic synthesis. The presence of fluorine and nitro groups can impart unique reactivity and biological activity.
Safety and Handling
Handling this compound requires caution due to its potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and working in well-ventilated areas.
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